3-Chloro-2-(dimethylamino)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-chloro-2-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3 |
InChI Key |
MAEQBGOVIIIQOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)C=O |
Origin of Product |
United States |
Synthesis and Physicochemical Properties
Plausible Synthetic Routes
While specific literature detailing the synthesis of 3-Chloro-2-(dimethylamino)benzaldehyde is not abundant, a highly plausible and efficient method is the Vilsmeier-Haack reaction . jk-sci.comchemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction is a well-established method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The starting material for this synthesis would be 3-chloro-N,N-dimethylaniline, which is a commercially available compound. sigmaaldrich.com
The Vilsmeier-Haack reaction involves the treatment of a substituted formamide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate an electrophilic species known as the Vilsmeier reagent. wikipedia.org The electron-rich aromatic ring of 3-chloro-N,N-dimethylaniline then attacks the Vilsmeier reagent. The strong activating effect of the dimethylamino group directs the formylation to the ortho and para positions. Due to the steric hindrance from the dimethylamino group and the electronic influence of the chlorine atom, formylation is expected to occur at the C2 position, leading to the desired product after aqueous workup. jk-sci.comwikipedia.org
Another potential synthetic strategy is directed ortho-metalation . This method involves the deprotonation of an aromatic ring at the position ortho to a directing group, followed by reaction with an electrophile. wikipedia.org In this case, the dimethylamino group of 3-chloro-N,N-dimethylaniline could act as a directing group for lithiation at the C2 position, followed by quenching with a formylating agent like DMF to yield the target aldehyde.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| CAS Number | 1424-66-4 |
| Appearance | Solid |
Data sourced from PubChem. nih.gov
The spectroscopic data for this compound provides insight into its molecular structure.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, an aldehyde proton around 9.5-10.5 ppm, and a singlet for the dimethylamino protons around 2.5-3.5 ppm. |
| ¹³C NMR | A carbonyl carbon signal around 190 ppm, aromatic carbons in the 110-160 ppm range, and a signal for the methyl carbons of the dimethylamino group. |
| IR Spectroscopy | A strong carbonyl (C=O) stretching band around 1670-1700 cm⁻¹, C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹, and bands corresponding to the aromatic ring and C-N and C-Cl bonds. An IR spectrum from the NIST database shows a solid-phase spectrum with characteristic peaks. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Expected features are based on data for analogous compounds such as 4-(dimethylamino)benzaldehyde (B131446) and 3-chlorobenzaldehyde (B42229) and general spectroscopic principles. hmdb.canist.govrsc.orgchemicalbook.comnist.gov
Reactivity and Mechanistic Studies of 3 Chloro 2 Dimethylamino Benzaldehyde
Nucleophilic Addition Reactions of the Aldehyde Moiety
The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by a variety of nucleophiles. The presence of the electron-donating dimethylamino group at the ortho position can modulate this reactivity. While it increases the electron density of the ring, its direct influence on the aldehyde's electrophilicity is complex, potentially involving a balance of resonance and inductive effects.
Asymmetric Additions to Aromatic Aldehydes: Mechanistic Insights
Asymmetric addition reactions to aldehydes are fundamental in stereoselective synthesis, allowing for the creation of chiral alcohols. These reactions typically employ chiral catalysts or auxiliaries to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde carbon.
Mechanistically, the process often involves the use of organocatalysts or metal-ligand complexes. For instance, chiral catalysts like (S)-BINOL in complex with titanium tetraisopropoxide can facilitate the highly enantioselective addition of Grignard reagents to aldehydes. researchgate.net In such systems, the Grignard reagent's reactivity can be tempered by additives like bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) to prevent uncontrolled, non-selective addition. researchgate.net The chiral catalyst coordinates to the aldehyde's carbonyl oxygen, creating a sterically hindered environment that directs the incoming nucleophile to attack one specific face (Re or Si) of the carbonyl plane, leading to a preponderance of one enantiomer in the product. mdpi.com
Another approach involves organocatalysis, where a chiral amine, such as a derivative of prolinol, reacts with the aldehyde to form a transient chiral iminium ion. mdpi.com This intermediate is then attacked by the nucleophile. The bulky substituent on the catalyst shields one face of the iminium ion, ensuring the nucleophile adds from the less hindered direction, thereby controlling the stereochemistry of the newly formed chiral center. mdpi.com While specific studies on the asymmetric addition to 3-Chloro-2-(dimethylamino)benzaldehyde are not prevalent, the principles derived from studies on other aromatic aldehydes, including benzaldehyde (B42025) itself, are directly applicable. The electronic nature of the dimethylamino and chloro groups would influence the Lewis acidity of the carbonyl oxygen and its interaction with the chiral catalyst, potentially affecting reaction rates and enantioselectivity. researchgate.net
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
Condensation reactions are a cornerstone of aldehyde chemistry, involving a nucleophilic addition followed by the elimination of a water molecule. globalresearchonline.net For this compound, these reactions readily occur with various nitrogen and oxygen nucleophiles.
The reaction of an aldehyde with a primary amine yields an imine, commonly known as a Schiff base. This condensation reaction is typically initiated by the nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal or carbinolamine. mdpi.com This intermediate is usually unstable and undergoes acid- or base-catalyzed dehydration to form the stable C=N double bond of the imine.
Aromatic aldehydes, such as this compound, generally form more stable Schiff bases compared to their aliphatic counterparts. internationaljournalcorner.com The stability is enhanced by the conjugation of the newly formed azomethine group (C=N) with the aromatic ring. In the case of the target molecule, the powerful electron-donating dimethylamino group further stabilizes the Schiff base product through resonance. The general reaction is catalyzed by a few drops of acid, such as concentrated sulfuric acid, when reacting with anilines in an ethanol (B145695) solvent. orientjchem.org The stability and formation of these compounds are crucial as they serve as versatile ligands in coordination chemistry and as intermediates in the synthesis of various bioactive molecules. internationaljournalcorner.comnih.gov
The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an "active hydrogen" compound—a molecule with a CH₂ or CH group flanked by two electron-withdrawing groups (Z). wikipedia.orgsigmaaldrich.com Typical active hydrogen compounds include malonic acid, ethyl acetoacetate, and ethyl cyanoacetate. wikipedia.org The reaction is generally catalyzed by a weak base, such as an amine like piperidine (B6355638), which is sufficient to deprotonate the active methylene (B1212753) compound without causing self-condensation of the aldehyde. wikipedia.org
The mechanism proceeds via three main steps:
Enolate Formation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized enolate ion.
Nucleophilic Addition: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type addition product.
Dehydration: This intermediate alcohol is then dehydrated, typically spontaneously or with gentle heating, to yield the final α,β-unsaturated product. sigmaaldrich.com
Studies on the closely related 4-(dimethylamino)benzaldehyde (B131446) show that the electron-donating dimethylamino group decreases the reactivity of the aldehyde toward nucleophilic attack. arkat-usa.org Nevertheless, the reaction proceeds efficiently, often with specialized catalysts or in ionic liquids to enhance reaction rates and yields. arkat-usa.orgresearchgate.net A variation known as the Doebner modification employs pyridine (B92270) as the solvent and catalyst, which is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation step. organic-chemistry.org
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Conjugated Enone | wikipedia.org |
| 4-(dimethylamino)benzaldehyde | Ethyl cyanoacetate | Dicationic Ionic Liquid | α,β-Unsaturated Ester | arkat-usa.org |
| Aromatic Aldehydes | Meldrum's acid | Ethylammonium Nitrate (Ionic Liquid) | Arylidene Meldrum's Acid | researchgate.net |
| Acrolein | Malonic acid | Pyridine (Doebner Mod.) | trans-2,4-Pentadienoic acid | wikipedia.org |
Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) of the reaction are governed by the substituents already present on the benzene ring.
Influence of the Chloro and Dimethylamino Groups on Regioselectivity
In this compound, the benzene ring is trisubstituted. The directing effects of all three groups—dimethylamino, chloro, and aldehyde—must be considered to predict the position of further electrophilic attack.
Dimethylamino Group (-N(CH₃)₂): This is a strongly activating group. The nitrogen atom's lone pair of electrons can be donated into the ring through resonance (+R effect), significantly increasing the ring's nucleophilicity. This effect is very strong and makes the positions ortho and para to it highly electron-rich. It is a powerful ortho, para-director.
Aldehyde Group (-CHO): This is a deactivating group. Both its inductive and resonance effects withdraw electron density from the ring, making it much less reactive. The carbonyl group places a partial positive charge on the ortho and para carbons via resonance, thereby directing incoming electrophiles to the meta position.
Combined Directing Effects:
When multiple substituents are present, the most powerful activating group generally controls the regioselectivity. In this molecule, the dimethylamino group is by far the most potent activating director.
The -N(CH₃)₂ group at C-2 strongly directs substitution to its ortho positions (C-1 and C-3) and its para position (C-5). Both C-1 and C-3 are already substituted. Therefore, the primary site activated by this group is C-5 .
The -Cl group at C-3 directs to its ortho positions (C-2 and C-4) and its para position (C-6). C-2 is blocked. This leaves C-4 and C-6 as potential sites.
The -CHO group at C-1 directs to its meta positions, C-3 and C-5 . C-3 is blocked.
The directing effects converge powerfully on the C-5 position, which is activated by the strongest activating group (-N(CH₃)₂) and is also the meta position relative to the deactivating aldehyde group. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C-5 position.
| Substituent (Position) | Type | Directing Effect | Activated Positions |
| -N(CH₃)₂ (C-2) | Strongly Activating | ortho, para | C-1 (blocked), C-3 (blocked), C-5 |
| -Cl (C-3) | Deactivating | ortho, para | C-2 (blocked), C-4, C-6 |
| -CHO (C-1) | Deactivating | meta | C-3 (blocked), C-5 |
| Predicted Outcome | - | - | Major substitution at C-5 |
Reaction Kinetics and Electronic Effects of Substituents
A thorough search of scientific databases and chemical literature yielded no specific studies focused on the reaction kinetics of this compound. Consequently, there is no empirical data from which to derive kinetic parameters or construct data tables. Furthermore, while the electron-donating dimethylamino group and the electron-withdrawing chloro substituent are expected to exert considerable influence on the reactivity of the benzaldehyde moiety, no dedicated research investigating these electronic effects in a systematic manner for this specific compound has been found.
Investigating Reaction Mechanisms via Spectroscopic and Computational Techniques
No research articles were identified that employed spectroscopic techniques (such as NMR, FT-IR, Mass Spectrometry) or computational modeling to specifically elucidate the reaction mechanisms of this compound. While these are standard tools for mechanistic investigation in modern chemistry, their application to this particular molecule does not appear to have been the subject of any published studies.
Derivatization and Synthetic Applications As a Building Block
Synthesis of Heterocyclic Compounds from 3-Chloro-2-(dimethylamino)benzaldehyde
The aldehyde group in this compound serves as a primary reactive site for cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.
Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Azetidinones, Indoles)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry due to their prevalence in biologically active molecules. While direct examples of the use of this compound in the synthesis of all major classes of nitrogen heterocycles are not extensively documented, its potential can be inferred from established synthetic routes.
Pyrazoles:
Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. slideshare.net While no direct synthesis of pyrazoles using this compound as the primary carbonyl source has been detailed in the reviewed literature, a plausible pathway would involve its initial conversion to a chalcone-like intermediate. For instance, a Claisen-Schmidt condensation with a suitable ketone would yield an α,β-unsaturated ketone, which could then undergo cyclization with hydrazine or its derivatives to form the pyrazole (B372694) ring. The electronic nature of the substituents on the benzaldehyde (B42025) ring would be expected to influence the reactivity of the intermediate chalcone (B49325).
Azetidinones:
Azetidinones, also known as β-lactams, are a critical class of antibiotics. The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) with an imine, is a common method for their preparation. A general approach to synthesizing N-substituted-3-chloro-2-azetidinones involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. mdpi.comresearchgate.netglobalresearchonline.net In a typical procedure, a primary amine is condensed with an aromatic aldehyde to form a Schiff base (imine). This imine then reacts with chloroacetyl chloride to yield the corresponding 3-chloro-azetidinone. mdpi.comresearchgate.netglobalresearchonline.net Although a specific example using this compound was not found, its reaction with a primary amine would readily form the necessary imine precursor for this cyclization. For example, one study reported the synthesis of N-Substituted-3-chloro-2-azetidinones where various aromatic aldehydes were condensed with a hydrazine derivative, followed by cyclization with chloroacetyl chloride. mdpi.com This highlights the general applicability of this method to a range of aldehydes.
Indoles:
The Fischer indole (B1671886) synthesis is a classic method for preparing indoles, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While direct application of this compound in a traditional Fischer indole synthesis is not documented, other modern methods for indole synthesis could potentially utilize this aldehyde. For instance, a reaction of α-CF3-β-(2-nitroaryl) enamines with various benzaldehydes has been shown to produce 2-CF3-3-benzylindoles after reduction of the nitro group. nih.gov This suggests that this compound could be employed in similar multi-step sequences to generate substituted indoles.
Formation of Oxygen-Containing Heterocycles (e.g., Flavonoids)
The synthesis of flavonoids, a class of polyphenolic natural products with diverse biological activities, often involves the condensation of a substituted acetophenone (B1666503) with a benzaldehyde derivative.
A common route to flavonoids is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone precursor. The chalcone is typically prepared via a Claisen-Schmidt condensation between an o-hydroxyacetophenone and a substituted benzaldehyde. While no studies were found that specifically utilize this compound, a closely related analogue, 4-dimethylaminobenzaldehyde, has been successfully employed in the synthesis of 3-hydroxy-4'-dimethylamino flavone (B191248). nih.govnih.gov In this synthesis, o-hydroxyacetophenone is reacted with 4-dimethylaminobenzaldehyde in the presence of a base like piperidine (B6355638) to form the corresponding chalcone. Subsequent treatment with hydrogen peroxide in an alkaline medium leads to the formation of the flavonol. nih.govnih.gov This methodology suggests a viable pathway for the synthesis of flavonoids derived from this compound, where the electronic effects of the chloro and dimethylamino groups would likely influence the reaction kinetics and yield.
A study on the synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone demonstrated the further derivatization of the flavonoid core. nih.gov This highlights the potential for creating a library of novel flavonoids starting from substituted benzaldehydes like the one in focus.
Multi-component Reactions Utilizing the Aldehyde Functionality
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying purification. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for various MCRs.
One prominent example is the Biginelli reaction, which typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. While no specific examples with this compound are reported, its participation in such reactions is highly plausible.
Another relevant MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. The reactivity of the aldehyde is a key factor in the success of this reaction.
Furthermore, three-component reactions for the synthesis of 4H-pyran derivatives often utilize an aldehyde, malononitrile, and a C-H activated acidic compound like dimedone. slideshare.netgoogle.com The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The electrophilicity of the aldehyde carbon in this compound, modulated by the ortho-dimethylamino and meta-chloro groups, would play a crucial role in the initial Knoevenagel condensation step.
Advanced Organic Synthesis Utilizing this compound
Beyond the synthesis of fundamental heterocyclic systems, this compound has potential applications in more complex and specialized areas of organic synthesis.
Preparation of Chiral Compounds and Stereoselective Transformations
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. While no specific examples of stereoselective transformations involving this compound were found in the reviewed literature, its aldehyde functionality provides a handle for introducing chirality.
For instance, the use of chiral catalysts in reactions involving the aldehyde, such as asymmetric aldol (B89426) reactions or the addition of organometallic reagents, could lead to the formation of chiral secondary alcohols. These chiral alcohols could then serve as precursors for more complex chiral molecules.
The synthesis of chiral sulfinyl compounds, for example, has been achieved through stereoselective oxidation of prochiral sulfur compounds. While not directly related to the aldehyde, this highlights the broader strategies available for introducing chirality into molecules, which could potentially be adapted to derivatives of this compound.
Regioselective Functionalization in Complex Molecule Synthesis
The distinct substitution pattern of this compound offers opportunities for regioselective functionalization. The electronic properties of the dimethylamino and chloro groups can direct further substitutions on the aromatic ring.
For example, electrophilic aromatic substitution reactions would likely be directed to the positions activated by the strong electron-donating dimethylamino group. Conversely, nucleophilic aromatic substitution could potentially occur at the position activated by the chloro group, although this would require harsh reaction conditions.
A study on the functionalization of 3-chlorobenzaldehyde (B42229) demonstrated the use of ortho-lithiation to introduce substituents at the C2 position. A similar strategy could potentially be applied to a protected form of this compound, allowing for regioselective introduction of various functional groups. The directing effect of the dimethylamino group would need to be considered in such a synthetic plan.
In the synthesis of complex molecules, such as the preparation of 2,3,5-trihalobenzaldehydes, regioselective lithiation of a trihalobenzene followed by reaction with dimethylformamide (DMF) is a key step. This demonstrates the power of directed metalation in achieving specific substitution patterns on an aromatic ring, a strategy that could be envisioned for the elaboration of the this compound scaffold.
Applications as a Precursor for Advanced Intermediates in Fine Chemical Synthesis
The strategic placement of the chloro, dimethylamino, and aldehyde functionalities makes this compound a versatile building block in fine chemical synthesis. Its reactivity allows for its use as a precursor in the construction of a variety of advanced intermediates, which are themselves valuable for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. The aldehyde group serves as a key reaction site for condensation and cyclization reactions, while the chloro and dimethylamino groups influence the electronic properties of the benzene (B151609) ring and provide additional sites for functionalization.
One of the primary applications of this benzaldehyde derivative is in the synthesis of heterocyclic compounds. Heterocycles are core structures in a vast array of pharmaceuticals and agrochemicals. The reactivity of the aldehyde group allows for its participation in cyclocondensation reactions with various nucleophiles to form a range of heterocyclic systems.
A significant synthetic pathway involves the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. nih.govthermofisher.com This reaction is widely employed for carbon-carbon bond formation. nih.gov For instance, the condensation of an aromatic aldehyde with an active methylene (B1212753) compound, such as malononitrile, can yield an α,β-unsaturated dicarbonyl or related compound. thermofisher.com While specific studies on this compound are not extensively detailed in readily available literature, the general reactivity of benzaldehydes in such reactions is well-established. The electron-donating dimethylamino group at the ortho position and the electron-withdrawing chloro group at the meta position can influence the reactivity of the aldehyde and the stability of the resulting intermediates.
The following table illustrates a representative Knoevenagel condensation reaction with benzaldehyde and malononitrile, which is a model for the type of transformation that this compound could undergo.
Table 1: Representative Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions |
| Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | Piperidine | Room Temperature |
| This table represents a general Knoevenagel condensation and is illustrative of the potential reactivity of this compound. Specific yields and conditions for the target compound may vary. |
Furthermore, this benzaldehyde derivative can serve as a precursor for the synthesis of quinoline-based structures. Quinolines are a class of heterocyclic compounds found in numerous natural alkaloids and synthetic molecules with a broad range of biological activities. mdpi.com The synthesis of quinolines can be achieved through various methods, including the Doebner-von Miller reaction and the Friedländer synthesis. In the context of this compound, it could potentially be utilized in a modified Friedländer synthesis, where an o-aminoaryl aldehyde or ketone reacts with a compound containing a reactive α-methylene group. The inherent dimethylamino group, after potential modification or as a directing group, could play a role in the formation of the quinoline (B57606) ring system.
The synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides via the Vilsmeier reagent highlights a pathway for creating functionalized quinolines that can undergo further transformations. rsc.org While not a direct application of this compound, this demonstrates the utility of related structures in building complex heterocyclic systems.
The derivatization of the aldehyde group into other functional groups further expands the utility of this compound as a building block. For example, oxidation of the aldehyde would yield the corresponding carboxylic acid, while reduction would produce the benzyl (B1604629) alcohol. These derivatives can then be used in a variety of other synthetic transformations, such as esterification, amidation, or nucleophilic substitution, to create a diverse range of advanced intermediates.
Advanced Spectroscopic Elucidation Studies of 3 Chloro 2 Dimethylamino Benzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (1H, 13C, 2D NMR techniques)
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-Chloro-2-(dimethylamino)benzaldehyde and its derivatives. Analysis of 1H and 13C NMR spectra, supported by two-dimensional (2D) techniques, allows for the precise mapping of proton and carbon environments and their connectivities.
In the 1H NMR spectrum of this compound, one would anticipate distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the dimethylamino group. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around 9.5-10.5 ppm. The aromatic region would display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The six protons of the dimethylamino group [-N(CH3)2] would likely appear as a singlet, due to free rotation around the C-N bonds at room temperature, in the range of 2.5-3.5 ppm.
The 13C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield, generally in the 190-200 ppm region. The aromatic carbons would resonate between 110-160 ppm, with their specific shifts influenced by the chloro and dimethylamino substituents. The carbon attached to the chlorine atom would be shifted downfield, while the carbon bonded to the nitrogen atom would also experience a downfield shift due to nitrogen's electronegativity. The two equivalent methyl carbons of the dimethylamino group would give rise to a single signal in the 35-45 ppm range.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments, by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).
Table 5.1.1: Representative 1H NMR Data for Benzaldehyde (B42025) Derivatives
| Compound | Functional Group Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde (B131446) | 9.79 (s, 1H, CHO), 3.14 (s, 6H, N(CH3)2) | 7.81-7.77 (m, 2H), 6.76 (d, 2H) | rsc.org |
| 3-Chlorobenzaldehyde (B42229) | 10.02 (s, 1H, CHO) | 7.90 (s, 1H), 8.45 (d, 1H), 7.66-7.63 (m, 1H), 7.53 (t, 1H) | rsc.org |
Table 5.1.2: Representative 13C NMR Data for Benzaldehyde Derivatives
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | N(CH3)2 Carbons (δ, ppm) | Reference |
|---|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde | 190.94 | 154.48, 132.67, 125.81, 111.72 | 39.70 | rsc.org |
| 3-Chloro-N,N-dimethylbenzamide | 170.0 | 138.0, 134.4, 129.8, 129.7, 127.2, 125.1 | 39.5, 35.4 | rsc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is critical for identifying the functional groups present in this compound.
The FT-IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretch of the aldehyde group, typically found in the region of 1690-1715 cm-1. The precise position of this band can be influenced by electronic effects of the ring substituents. The aromatic ring itself will produce several bands, including C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 region. The C-N stretching vibration of the dimethylamino group is expected to appear in the 1360-1250 cm-1 range. The C-Cl stretching vibration will give rise to a band in the fingerprint region, typically between 800-600 cm-1.
FT-IR data for the related 2-chloro-4-(dimethylamino)benzaldehyde (B75067) shows characteristic absorptions confirming these assignments. nih.gov Similarly, studies on Schiff base derivatives formed from 4-(dimethylamino)benzaldehyde display the azomethine (C=N) stretching vibration around 1586 cm-1, alongside the aromatic and amino group vibrations. core.ac.uk For example, the FT-IR spectrum of 2-(4-dimethylamino) benzylidene)hydrazine-1-carbothioamide shows bands at 3378–3413 cm-1 (N-H), 1586 cm-1 (C=N), and 808 cm-1 (C=S). core.ac.uk
Raman spectroscopy provides complementary information. For a molecule like 2-chloro-4-(dimethylamino)benzaldehyde, a Bruker MultiRAM Stand Alone FT-Raman Spectrometer has been used to obtain spectra, which are particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. nih.gov
Table 5.2.1: Expected FT-IR Absorption Ranges for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm-1) |
|---|---|---|
| Aromatic C-H | Stretch | > 3000 |
| Aldehyde C-H | Stretch | 2850-2750 (often two bands) |
| Carbonyl (C=O) | Stretch | 1690-1715 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-N (Alkyl-Aryl) | Stretch | 1360-1250 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C9H10ClNO), the molecular weight is approximately 183.64 g/mol . In an electron ionization (EI) mass spectrum, one would expect to see a molecular ion peak (M+•) at m/z 183, along with an M+2 peak at m/z 185 with roughly one-third the intensity, which is characteristic of the isotopic abundance of 35Cl and 37Cl.
The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for benzaldehydes is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion (M-1), which would appear at m/z 182. cdnsciencepub.com Another typical fragmentation is the loss of the entire aldehyde group (•CHO) to give an (M-29) peak at m/z 154. Loss of a chlorine atom (M-35) to produce an ion at m/z 148 is also a probable pathway. cdnsciencepub.com Further fragmentation could involve the dimethylamino group, such as the loss of a methyl radical (•CH3) to yield an (M-15) peak at m/z 168.
Analysis of derivatives provides insight into these patterns. For instance, the mass spectrum of N-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxoazetidin-1-yl)-2-((5-mercapto-1,3,4-oxadiazol-2-yl)thio)acetamide, a complex derivative, shows a molecular ion peak at m/z 620. asianpubs.org This confirms the successful synthesis and provides a starting point for analyzing its complex fragmentation.
Table 5.3.1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Description of Loss |
|---|---|---|
| 183/185 | [C9H10ClNO]+• | Molecular Ion (M+•) with Cl isotope pattern |
| 182/184 | [C9H9ClNO]+ | Loss of H• from aldehyde (M-1) |
| 168/170 | [C8H7ClNO]+• | Loss of •CH3 from dimethylamino group (M-15) |
| 154/156 | [C8H10ClN]+• | Loss of •CHO from aldehyde (M-29) |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the conjugated system of the aromatic ring and the carbonyl group.
The benzene ring itself has characteristic absorptions, which are modified by the substituents. The dimethylamino group acts as a strong auxochrome, typically causing a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The carbonyl group also contributes to the spectrum with a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths.
Studies on derivatives like 4-(dimethylamino)benzaldehyde thiosemicarbazones show strong absorption bands related to these transitions. core.ac.uk For example, 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide exhibits two main absorption bands at 353 nm and 400 nm, which are assigned to π→π* and n→π* transitions, respectively. core.ac.uk The significant red shift observed in its spectrum indicates extensive conjugation between the benzene ring and the azomethine group. core.ac.uk Similarly, chemosensors developed from p-dimethylaminobenzaldehyde utilize the modulation of UV-Vis absorption for the detection of metal ions, highlighting the sensitivity of the electronic structure to external interactions. ijcea.org A study on (E)-1-(5-Chlorothiophene-2-Yl)-3-(4-Dimethylamino)phenyl)prop-2-en-1-one, a chalcone (B49325) derivative, reported a maximum absorption at 436 nm, attributed to an n-π* transition involving the aromatic system and the C=O group. sci-hub.se
Table 5.4.1: UV-Vis Absorption Data for Related Dimethylamino-Substituted Aromatic Compounds
| Compound | λmax (nm) | Transition | Solvent | Reference |
|---|---|---|---|---|
| 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide | 353 | π→π* | Not Specified | core.ac.uk |
| 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide | 400 | n→π* | Not Specified | core.ac.uk |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not found in the provided search results, analysis of related compounds reveals key structural features.
Advanced Spectroscopic Techniques for Conformational and Tautomeric Studies
The conformational flexibility of this compound, particularly concerning the orientation of the dimethylamino and aldehyde groups relative to the benzene ring, can be investigated using advanced spectroscopic techniques, often coupled with computational modeling.
Rotation around the C(aryl)-N bond and the C(aryl)-C(aldehyde) bond can lead to different stable conformers. Variable-temperature NMR spectroscopy is a powerful method to study these dynamics. At low temperatures, the rotation of the dimethylamino group might become slow enough on the NMR timescale to observe distinct signals for the two methyl groups, providing information about the rotational energy barrier.
Computational studies are often used to predict the relative energies of different conformers. For example, a conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation was performed to understand the forces contributing to its solid-state structures, revealing that while the anti-anti-conformation is the global minimum, other conformations can be preferred due to hydrogen bonding. chemicalbook.com Similar theoretical approaches applied to substituted 2-(dimethylamino)biphenyl-2′-carboxaldehydes have been used to study the through-space interaction between the nitrogen atom and the carbonyl group. acs.org These studies are vital for understanding non-covalent interactions that dictate molecular shape and reactivity.
Tautomerism is not expected to be a significant feature for this compound itself. However, in derivatives such as thiosemicarbazones, keto-enol or thione-thiol tautomerism can occur, and spectroscopic methods like NMR and UV-Vis are essential for identifying the predominant tautomeric form in solution and how it is influenced by factors like solvent polarity.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of many-body systems, like molecules. arxiv.orgyoutube.com It offers a balance between computational cost and accuracy, making it a popular choice for chemists. arxiv.orgyoutube.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state.
For substituted benzaldehydes, DFT methods, such as the B3LYP functional combined with a basis set like cc-pVDZ, are used to calculate optimized geometrical parameters. nanobioletters.com These parameters include bond lengths, bond angles, and dihedral angles. For instance, in a study on the related compound 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, DFT calculations were used to predict these structural details. nanobioletters.com The electronic structure, describing the distribution and energy of electrons within the molecule, is also elucidated through these calculations. The analysis of the electronic structure provides insights into the molecule's charge distribution and reactivity.
| Parameter | Calculated Value (B3LYP/6-31G(d,p)) conicet.gov.ar |
|---|---|
| C=O Bond Length | 1.218 Å |
| C-N Bond Length | 1.373 Å |
| C-C (ring) Bond Lengths | 1.395 - 1.409 Å |
| C-C-O Bond Angle | 124.3° |
| C-N-C Bond Angle | 118.2° |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests the molecule is more polarizable and more reactive. wikipedia.org
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).
Global Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge (ω = χ² / 2η).
For the analogous compound 4-(Dimethylamino)benzaldehyde (B131446), DFT calculations provided the HOMO and LUMO energies, which were then used to determine these reactivity descriptors. conicet.gov.ar This analysis helps in understanding the charge transfer characteristics within the molecule. conicet.gov.ar
| Parameter | Value for 4-(Dimethylamino)benzaldehyde conicet.gov.ar |
|---|---|
| EHOMO | -5.61 eV |
| ELUMO | -1.37 eV |
| HOMO-LUMO Gap (ΔE) | 4.24 eV |
| Ionization Potential (I) | 5.61 eV |
| Electron Affinity (A) | 1.37 eV |
| Electronegativity (χ) | 3.49 eV |
| Chemical Hardness (η) | 2.12 eV |
| Global Electrophilicity Index (ω) | 2.87 eV |
Reaction Pathway and Transition State Analysis
DFT calculations are powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and crucial transition states (TS). nih.gov A transition state represents the highest energy point along the reaction coordinate, and its structure and energy are vital for determining the reaction's activation energy and, consequently, its rate.
For example, the reaction mechanism between substituted benzaldehydes and other molecules has been investigated using DFT at the B3LYP level. nih.gov Such studies identify transition states corresponding to key steps like nucleophilic attack, internal rearrangement, and elimination of small molecules (e.g., water) to form the final product. nih.gov In a study of the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole, three distinct transition states were located, mapping the pathway from reactants to a hemiaminal intermediate and finally to a Schiff base product. nih.gov The influence of substituents on the benzene (B151609) ring on the energy barriers of these steps can be systematically evaluated, providing insight into how groups like chloro and dimethylamino affect reactivity. nih.gov Similar computational approaches could be applied to 3-Chloro-2-(dimethylamino)benzaldehyde to predict its behavior in various chemical transformations, such as condensation or oxidation reactions. acs.org
Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Correlation with Experimental Data
Computational chemistry provides indispensable tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nanobioletters.comnih.gov These calculated shifts are frequently scaled using a linear regression analysis to improve correlation with experimental values. nih.gov Comparative studies on similar molecules show that a good match between calculated and experimental shifts can be achieved, aiding in the correct assignment of spectral peaks. nih.gov For complex molecules, this correlation is crucial for structural elucidation. nih.gov
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) that are active in the infrared (IR) spectrum. nanobioletters.com Although calculated frequencies are often systematically higher than experimental ones, they can be corrected using scaling factors, leading to excellent agreement with experimental spectra. nih.gov For this compound, an experimental IR spectrum is available from the NIST WebBook, which could be used to validate theoretical predictions. nist.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. conicet.gov.arrajpub.com These calculations yield the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (a measure of transition intensity). rajpub.com Studies on related benzaldehydes show that TD-DFT can successfully predict the main absorption bands, which are often assigned to π→π* or n→π* transitions involving the frontier molecular orbitals. conicet.gov.arresearchgate.net For example, a study on 2-Chloro-3,4-dimethoxybenzaldehyde used TD-DFT to calculate its electronic absorption spectrum. rajpub.comresearchgate.net
The table below presents a comparison of experimental and calculated UV-Vis absorption maxima for the related compound 4-(Dimethylamino)benzaldehyde (DMABA) in ethanol (B145695).
| Transition | Calculated λmax (nm) conicet.gov.ar | Experimental λmax (nm) conicet.gov.ar | Assignment |
|---|---|---|---|
| S1 | 316 | - | HOMO-1 → LUMO |
| S2 | 309 | 340 | HOMO → LUMO (π→π) |
| S3 | 272 | 308 (shoulder) | HOMO → LUMO+1 (n→π) |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of conformational flexibility and dynamics. For a molecule like this compound, which has rotatable bonds (e.g., the C-N bond of the dimethylamino group and the C-C bond of the aldehyde group), MD simulations can explore the accessible conformational space.
These simulations can reveal how factors like solvent interactions and temperature influence the preferred conformations and the energy barriers between them. nih.gov Understanding the conformational landscape is crucial, as different conformers can exhibit different reactivity and spectroscopic properties. For instance, MD simulations have been used to show that the rotation of a dimethylamine (B145610) group can significantly impact the UV absorption spectrum of a molecule by altering the electronic conjugation. nih.gov Such simulations, often performed in conjunction with DFT calculations, provide a more realistic, dynamic picture of the molecule's behavior in solution. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or a specific physicochemical property. chalcogen.roresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds based solely on their structural features. chalcogen.ro
In a typical QSAR study, a set of related compounds is used. For each compound, a variety of "descriptors" are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) parameters. chalcogen.ro Statistical methods, such as multiple linear regression, are then used to build a model that links these descriptors to the observed activity. chalcogen.ro
While no specific QSAR model for this compound has been reported, it could be included in a dataset of substituted benzaldehydes to model properties like antimicrobial activity or toxicity. chalcogen.roresearchgate.net For example, a QSAR study on a series of benzimidazole (B57391) derivatives containing a substituted azetidin-2-one (B1220530) ring used quantum chemical and topological descriptors to model their antimicrobial activity. chalcogen.ro Such models are valuable in medicinal chemistry for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of fine chemicals is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of waste, use of less hazardous substances, and improved energy efficiency. Future research on 3-Chloro-2-(dimethylamino)benzaldehyde will likely focus on replacing conventional solvents and reagents with more environmentally benign alternatives.
Detailed research is exploring the substitution of volatile organic compounds (VOCs) with greener solvents. For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better safety profiles, are being investigated for syntheses involving similar functionalized aromatic compounds. rsc.orgwikipedia.org Another promising area is the use of ionic liquids, which can act as both solvent and catalyst, potentially simplifying processes and enabling easier catalyst recycling. mdpi.com Research into solvent-free reaction conditions, such as mechanochemical synthesis using ball milling, has also shown success for the condensation of aryl aldehydes, offering a path to dramatically reduce solvent waste. acs.org Furthermore, strategies for producing aromatic aldehydes from biomass precursors through catalytic fractionation and ozonolysis are emerging, which could fundamentally shift the feedstock away from petroleum-based sources. researchgate.net
Table 1: Comparison of Conventional vs. Green Solvents in Chemical Synthesis
| Solvent | Type | Key Advantages | Potential Application for Synthesis |
|---|---|---|---|
| Toluene (B28343) | Conventional (VOC) | Good solvency for organic reagents. | Traditional synthesis of benzaldehyde (B42025) derivatives. wikipedia.org |
| Dichloromethane (DCM) | Conventional (VOC) | Effective for a wide range of reactions. | Used in functionalization and purification steps. mdpi.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-derived, lower toxicity, high boiling point. rsc.org | Replacement for THF and other ethers in functionalization steps. rsc.org |
| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low water miscibility, stable to acids/bases. wikipedia.org | Alternative to toluene and DCM, especially in reactions requiring phase separation. wikipedia.org |
| Ionic Liquids | Green | Negligible vapor pressure, tunable properties, potential for catalyst recycling. mdpi.com | Could serve as both solvent and catalyst in formylation or amination steps. mdpi.com |
Flow Chemistry and Continuous Processing for Production
Flow chemistry, utilizing microreactors and continuous processing, offers significant advantages over traditional batch methods, particularly for the synthesis of fine chemicals and pharmaceuticals. cdhfinechemical.com This technology is a key area for future development in the production of this compound, primarily due to enhanced safety, efficiency, and scalability. acs.orgfrontiersin.orgbohrium.com
The synthesis of halogenated aromatic compounds can be hazardous, often involving highly reactive and toxic reagents like elemental halogens. researchgate.netacs.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature and rapid mixing, which mitigates the risk of runaway reactions and improves selectivity. nih.gov This is crucial for reactions involving exothermic steps, such as amination or halogenation. researchgate.net Furthermore, hazardous intermediates can be generated and consumed in situ, minimizing their accumulation and significantly enhancing process safety. bohrium.com The precise control over residence time, temperature, and stoichiometry in a continuous system often leads to higher yields and purity compared to batch reactions. rsc.org This technology facilitates a more seamless scale-up from laboratory discovery to industrial production, a concept known as "scale-out" or "numbering-up," where multiple reactors are run in parallel. nih.gov
Table 2: Advantages of Flow Chemistry for Producing Functionalized Aldehydes
| Advantage | Description | Relevance to this compound |
|---|---|---|
| Enhanced Safety | Minimizes the volume of hazardous reagents and intermediates at any given time. Excellent heat transfer prevents thermal runaways. bohrium.comnih.gov | Safer handling of reagents for chlorination and amination steps. |
| Improved Yield and Selectivity | Precise control over reaction parameters (temperature, pressure, residence time) reduces byproduct formation. rsc.org | Higher purity of the final product, minimizing complex purification steps. |
| Scalability | Production can be increased by running the process for longer times or by adding more reactors in parallel ("numbering-up"). nih.gov | Streamlined transition from lab-scale synthesis to pilot or manufacturing scale. |
| Access to Novel Reaction Conditions | Enables the use of high-pressure and high-temperature conditions that are unsafe in large batch reactors. acs.org | Potential for new synthetic routes that are not feasible with traditional equipment. |
| Automation and Integration | Flow systems can be integrated with online analysis (PAT) and automated for process optimization and control. rsc.org | Enables high-throughput screening of reaction conditions and robust manufacturing. |
Novel Catalytic Systems for Transformations
Catalysis is fundamental to modern organic synthesis, and future research will undoubtedly seek to apply novel catalytic systems to the synthesis and transformation of this compound. Key areas of interest include heterogeneous catalysis, photocatalysis, and organocatalysis.
Heterogeneous catalysts, such as solid acids (e.g., zeolites), offer significant advantages in terms of separation, recovery, and reusability, aligning with green chemistry principles. wikipedia.org These could be developed to replace traditional mineral acids used in certain synthetic steps. Photocatalysis, which uses light to drive chemical reactions, is another burgeoning field. sciety.orgnih.gov Visible-light photocatalysis could enable novel C-H functionalization or cross-coupling reactions under mild conditions, potentially allowing for the late-stage modification of the benzaldehyde core. nih.gov For instance, photocatalytic methods are being developed for the synthesis of α-trifluoromethylated ketones from aromatic precursors and for the dehalogenation of aromatic compounds, highlighting the potential for diverse transformations. mdpi.comresearchgate.netnih.gov Organocatalysis, the use of small organic molecules as catalysts, also presents opportunities, particularly for asymmetric transformations if a chiral center were to be introduced in subsequent reactions. nih.gov
Table 3: Emerging Catalytic Systems and Potential Applications
| Catalyst Type | Example System | Potential Application for this compound |
|---|---|---|
| Heterogeneous Catalysis | Solid acids (Zeolites, supported acids) wikipedia.org | Replacement of corrosive liquid acids in ring formation or functional group manipulation. |
| Photocatalysis | Semiconductors (e.g., TiO₂), Covalent Organic Frameworks (COFs) mdpi.comrsc.org | Visible-light-driven synthesis, C-H functionalization, or dehalogenation reactions under mild conditions. |
| Organocatalysis | Proline-based catalysts, N-Heterocyclic Carbenes (NHCs) nih.gov | Asymmetric aldol (B89426) or benzoin-type reactions to introduce chirality in subsequent transformations. |
| Biocatalysis | Engineered enzymes | Highly selective synthesis or modification, reducing the need for protecting groups. |
Integration into Supramolecular Chemistry and Materials Science
The unique combination of functional groups in this compound—an aldehyde, a tertiary amine, and a chloro substituent—makes it a highly attractive building block for supramolecular chemistry and the design of advanced materials. rsc.org Future research is expected to explore its use in creating functional porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
The aldehyde group is a key functional handle for forming robust imine linkages, a common strategy in the synthesis of crystalline COFs. mdpi.comresearchgate.netelsevierpure.com The dimethylamino group can act as a Lewis base site within the framework, capable of coordinating to metal ions or serving as a catalytic center. frontiersin.orgbohrium.comrsc.org Amine-functionalized MOFs are well-known for their enhanced CO₂ capture capabilities and potential in catalysis. bohrium.comrsc.org The chloro-substituent can participate in halogen bonding, a specific type of non-covalent interaction that can be used to direct the assembly of crystal structures and add another layer of control in crystal engineering. rsc.org By combining these features, this compound could be used as a linker or modulator to construct porous materials with tailored properties for applications in gas storage, separation, chemical sensing, or heterogeneous catalysis. elsevierpure.com
Advanced Characterization Techniques for In Situ Studies
To optimize synthetic routes and understand reaction mechanisms, a detailed knowledge of reaction kinetics, intermediates, and catalyst behavior is essential. Future research will increasingly rely on advanced characterization techniques that allow for in situ monitoring of chemical processes.
For photochemical reactions that might be developed, in situ LED-NMR spectroscopy allows for real-time observation of reactant consumption and product formation without disturbing the reaction. In heterogeneous catalysis, techniques like NMR relaxation time analysis can provide powerful insights into the interactions between reactants, like benzaldehyde derivatives, and the catalyst surface, helping to rationalize observed reactivity. nih.gov In flow chemistry setups, the integration of online analytical tools such as mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) is becoming standard. rsc.org These process analytical technologies (PAT) provide continuous, real-time data on the reaction stream, enabling rapid optimization and ensuring process stability. For studying more elusive species, techniques like in situ electron paramagnetic resonance (EPR) can detect radical intermediates, which could be critical for understanding novel photocatalytic pathways.
Table 4: Advanced Characterization Techniques for In Situ Reaction Analysis
| Technique | Information Provided | Relevance to this compound Research |
|---|---|---|
| In Situ NMR Spectroscopy | Real-time concentration of reactants, products, and stable intermediates; reaction kinetics. | Mechanistic studies of synthesis and transformations, especially for photochemical processes. |
| Online HPLC/MS (in Flow) | Continuous monitoring of product formation, impurity profiling, and reaction conversion. rsc.org | Rapid optimization of continuous production processes. |
| In Situ FTIR/Raman Spectroscopy | Tracking changes in functional groups to monitor reaction progress and identify intermediates. | Understanding bonding changes during catalytic cycles or polymerization. |
| NMR Relaxation Time Analysis | Information on molecular mobility and surface interactions in heterogeneous systems. nih.gov | Elucidating the role of the catalyst surface in transformations. |
| In Situ Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical intermediates or paramagnetic metal centers. | Investigating mechanisms of radical-mediated or photocatalytic reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
